5-(trifluoromethyl)-2H-pyran-2-one
Description
Significance of 2H-Pyran-2-one Scaffolds in Synthetic and Medicinal Chemistry
The 2H-pyran-2-one, or α-pyrone, framework is a privileged structural motif found in a plethora of natural products and biologically active molecules. bohrium.comresearchgate.netrsc.org These six-membered oxygen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties. bohrium.comrsc.org The inherent reactivity of the 2H-pyran-2-one ring, characterized by three electrophilic centers, makes it a versatile building block in organic synthesis. epa.gov This reactivity allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures, such as pyridines, pyrimidines, quinolines, and various fused heterocyclic systems. epa.gov The stability of the pyran-2-one scaffold, coupled with its synthetic accessibility, further enhances its appeal to organic chemists. mdpi.com
Role of the Trifluoromethyl Group in Modulating Reactivity and Electronic Properties
The introduction of a trifluoromethyl (-CF3) group into an organic molecule profoundly alters its physicochemical properties. mdpi.comnih.govmdpi.com The -CF3 group is a potent electron-withdrawing group, primarily through an inductive effect, which can significantly enhance the electrophilicity of adjacent functional groups. nih.gov This increased electrophilicity can lead to enhanced reactivity in various chemical reactions. nih.gov
Furthermore, the trifluoromethyl group possesses a unique combination of high electronegativity, lipophilicity, and metabolic stability. mdpi.comnih.gov Its incorporation into drug candidates can improve membrane permeability, enhance binding affinity to biological targets, and increase resistance to metabolic degradation. mdpi.comnih.govinnospk.com The steric profile of the -CF3 group, while larger than a hydrogen atom, is compact and can influence the conformation of molecules, impacting their interaction with enzymes and receptors. mdpi.com
Overview of Academic Research Trajectories for Fluorinated Pyran-2-ones
The convergence of the favorable properties of the 2H-pyran-2-one scaffold and the unique characteristics of the trifluoromethyl group has spurred significant research into fluorinated pyran-2-ones. Early studies in the mid-20th century began to explore the effects of fluorination on pyrimidine (B1678525) rings, laying the groundwork for later investigations into other heterocyclic systems. nih.govnih.gov More recent research has focused on the development of synthetic methodologies for accessing these fluorinated heterocycles and exploring their applications in various fields. nih.govjst.go.jp The synthesis of trifluoromethylated 2H-azirines, for instance, highlights the ongoing efforts to incorporate the CF3 group into biologically relevant scaffolds. nih.govbeilstein-journals.org The study of compounds like ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as inhibitors of key cellular signaling pathways underscores the potential of fluorinated heterocycles in medicinal chemistry. nih.govresearchgate.net
Structure
2D Structure
Properties
CAS No. |
76905-69-6 |
|---|---|
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyran-2-one |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H |
InChI Key |
FNNWLFGGYITHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC=C1C(F)(F)F |
Origin of Product |
United States |
Synthesis of 5 Trifluoromethyl 2h Pyran 2 One
The synthesis of 2H-pyran-2-ones can be achieved through various methods, including the ring expansion of furfuryl alcohols and the cyclocondensation of appropriate precursors. organic-chemistry.orgorgsyn.org A one-pot synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones has been described, starting from alkanones, N,N-dimethylformamide dimethyl acetal, and hippuric acid. researchgate.net The synthesis of dithiopyr (B166099) and thiazopyr, which are agrochemicals, involves the cyclocondensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate to form a tetrahydro-2H-pyran intermediate. nih.govjst.go.jp
Reactivity and Reaction Mechanisms of 5 Trifluoromethyl 2h Pyran 2 One
Cycloaddition Reactions
The conjugated diene system of 5-(trifluoromethyl)-2H-pyran-2-one participates in various cycloaddition reactions, acting as the 4π-electron component. Its reactivity is largely dictated by its electron-deficient nature.
In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comyoutube.com The rate of these reactions is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com Given that this compound possesses a potent electron-withdrawing group, it is a relatively unreactive diene for normal-electron-demand Diels-Alder reactions. Reactions with electron-poor dienophiles, such as acrylates or maleimides, would be expected to be slow and require harsh conditions, if they proceed at all. researchgate.netpkusz.edu.cn The primary cycloadducts, which are bicyclic lactones, are often unstable and can undergo retro-Diels-Alder reactions or lose a molecule of carbon dioxide to form aromatic compounds, especially under thermal conditions. researchgate.netrsc.org
The electron-deficient character of this compound makes it an ideal candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of cycloaddition, an electron-poor diene reacts with an electron-rich dienophile, such as an enol ether, enamine, or ynamine. wikipedia.orgnih.govsigmaaldrich.com The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The electron-withdrawing CF3 group lowers the energy of the diene's LUMO, facilitating a more favorable orbital interaction and accelerating the reaction rate. wikipedia.org
These reactions provide a powerful method for synthesizing highly substituted heterocyclic and carbocyclic systems. For instance, reactions with cyclic enol ethers can lead to the formation of functionalized pyridazines after the initial cycloadduct undergoes further transformations. d-nb.info Theoretical studies on related 2H-pyran-2-ones have shown that they react readily with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), via an IEDDA pathway. rsc.org This highlights the utility of trifluoromethylated pyrones in bioorthogonal chemistry, where such strain-promoted reactions are valuable. sigmaaldrich.com
Table 1: Representative Inverse Electron Demand Diels-Alder Reactions
| Diene | Dienophile Type | Expected Product Class | Reference |
|---|---|---|---|
| Electron-Poor Pyranone | Enol Ether | Functionalized Bicyclic Ether/Pyridazine | d-nb.info |
| Electron-Poor Pyranone | Enamine | Functionalized Aniline/Pyridazine | nih.gov |
| Electron-Poor Pyranone | Strained Alkyne | Fused Cycloadduct | rsc.org |
Trifluoromethylated pyranones serve as precursors to highly reactive oxidopyrylium ylide intermediates, which can undergo [5+2] cycloaddition reactions to form seven-membered rings. researchgate.netnih.gov The generation of the oxidopyrylium species can be achieved from a suitable precursor, such as a 6-acetoxy-2-(trifluoromethyl)-2H-pyran-3(6H)-one, through base-mediated elimination. acs.orgnih.gov The resulting zwitterionic oxidopyrylium ylide acts as a 5-carbon, 6π-electron system that readily reacts with various 2π-electron partners (dipolarophiles) like alkenes and alkynes. nih.gov
These [5+2] cycloadditions are valuable for the rapid construction of complex, stereochemically dense 8-oxabicyclo[3.2.1]octane skeletons, which are core structures in many natural products. researchgate.netnih.gov The reaction proceeds with high regio- and stereoselectivity. acs.org The scope of dipolarophiles is broad and includes electron-rich styrenes and exo-methylene cyclic compounds. rsc.org Palladium catalysis has also been shown to efficiently generate the oxidopyrylium ylide under mild conditions. rsc.org
Table 2: Oxidopyrylium [5+2] Cycloaddition of a Trifluoromethylated Precursor
| Oxidopyrylium Precursor | Dipolarophile | Product | Reference |
|---|---|---|---|
| 6-acetoxy-2-(trifluoromethyl)-2H-pyran-3(6H)-one | Alkene (e.g., styrene) | 1-(Trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-one derivative | acs.orgrsc.org |
| 6-acetoxy-2-(trifluoromethyl)-2H-pyran-3(6H)-one | Alkyne | 1-(Trifluoromethyl)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivative | nih.gov |
Nucleophilic Additions and Ring Transformations
The electron-withdrawing trifluoromethyl group strongly activates the pyranone ring, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions can proceed via direct addition to the carbonyl group, conjugate addition to the α,β-unsaturated system, or lead to more complex ring-opening and transformation sequences.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that readily react with carbonyl compounds. libretexts.orglibretexts.org In the case of this compound, these reagents are expected to add to the electrophilic positions. Conjugate addition (Michael addition) at the C6 position is a likely pathway due to the influence of the CF3 group enhancing the electrophilicity of the double bond. This would lead to the formation of a dihydropyranone derivative. Subsequent reaction at the carbonyl group is also possible.
The high electrophilicity of the ring system makes it a good substrate for reactions with stabilized carbanions like enolates. These reactions can lead to the formation of new carbon-carbon bonds and potentially initiate cascade reactions or ring transformations, providing access to complex molecular architectures.
This compound is expected to be highly reactive towards heteroatom nucleophiles. The enhanced electrophilicity of the pyrone ring facilitates attack, often leading to ring-opening. For example, reaction with nitrogen nucleophiles like primary amines or hydrazines can initiate a sequence of conjugate addition, ring-opening of the lactone, and subsequent recyclization to form different heterocyclic systems, such as pyridinones or pyridazinones. nih.govchemicalbook.com This reactivity is a common and synthetically useful pathway for transforming the pyrone scaffold into various nitrogen-containing heterocycles. nih.gov
Similarly, reaction with oxygen nucleophiles (e.g., alkoxides, hydroxides) or sulfur nucleophiles (e.g., thiolates) can lead to the opening of the lactone ring to form the corresponding ester or thioester derivatives of a functionalized carboxylic acid.
Table 3: Expected Reactivity with Nucleophiles
| Nucleophile Type | Expected Reaction Pathway | Potential Product Class | Reference |
|---|---|---|---|
| Organometallic (e.g., R-MgBr) | Conjugate Addition / Carbonyl Addition | Dihydropyranone / Ring-Opened Adduct | libretexts.org |
| Enolate | Conjugate Addition | Michael Adduct | acs.org |
| Amine (e.g., R-NH2) | Conjugate Addition, Ring-Opening, Recyclization | Pyridinone / Pyridazinone | nih.gov |
| Hydrazine (e.g., H2N-NH2) | Conjugate Addition, Ring-Opening, Recyclization | Pyridazinone | nih.govchemicalbook.com |
| Alkoxide (e.g., R-O⁻) | Ring-Opening | Functionalized Ester | nih.gov |
Base-Mediated Ring Transformations and Rearrangement Pathways
The 2H-pyran-2-one skeleton is known to undergo fascinating rearrangement and ring transformation reactions when subjected to basic conditions with various nucleophiles. researchgate.net These reactions typically proceed through a nucleophilic attack on one of the ring's electrophilic carbons, leading to the opening of the pyran nucleus. The resulting open-chain intermediate can then undergo intramolecular cyclization to form a wide array of different heterocyclic or carbocyclic systems. researchgate.net
The presence of the strongly electron-withdrawing trifluoromethyl group at the C-5 position makes this compound particularly susceptible to such transformations. This substituent enhances the electrophilicity of the ring, facilitating the initial nucleophilic attack and subsequent ring-opening. For instance, in reactions with carbanions derived from active methylene (B1212753) compounds, 2H-pyran-2-ones can be transformed into highly functionalized benzene (B151609) derivatives. Similarly, reactions with dinucleophiles like hydrazines or hydroxylamine (B1172632) can lead to the formation of five-membered heterocycles such as pyrazoles and isoxazoles. researchgate.net
One documented pathway involves the reaction of 2H-pyran-2-ones with acetol in the presence of a base, which follows a unique 'ring transformation-rearrangement' sequence to yield functionalized 5,6-dihydropyran-2-ones. ias.ac.in Another common transformation is the carbanion-induced ring transformation with ketone enolates, which can lead to the synthesis of complex polycyclic structures like spirocyclic ketals and 2-tetralones under alkaline conditions. semanticscholar.orgmdpi.com
| Nucleophile/Reagent | General Product Class | Reaction Type | Reference |
|---|---|---|---|
| Active Methylene Compounds (e.g., malononitrile) | Functionalized Benzenes/Anilines | Ring Transformation | researchgate.net |
| Hydrazines, Hydroxylamine | Pyrazoles, Isoxazoles | Rearrangement/Recyclization | researchgate.net |
| Ketone Enolates (e.g., from 1,4-cyclohexanedione (B43130) monoethylene ketal) | Spirocyclic Ketals, Tetralones | Carbanion-induced Ring Transformation | semanticscholar.orgmdpi.com |
| Acetol / Base | 5,6-Dihydropyran-2-ones | Ring Transformation-Rearrangement | ias.ac.in |
| Amines (aliphatic or aromatic) | Pyridones, Fused Pyrimidines | Rearrangement/Recyclization | researchgate.netnih.gov |
Electrophilic Transformations and Substitutions
While the electron-deficient nature of the pyran-2-one ring makes it prone to nucleophilic attack, it can also undergo electrophilic substitution. However, the reactivity in these cases is heavily influenced by the substituents on the ring. libretexts.org For the parent 2H-pyran-2-one, electrophilic attack generally occurs at the C-3 and C-5 positions.
In the case of this compound, the situation is altered significantly. The trifluoromethyl group is one of the most powerful electron-withdrawing and deactivating groups in electrophilic aromatic substitution. libretexts.org Its presence at the C-5 position makes electrophilic attack at any ring position significantly more difficult compared to unsubstituted pyranone. Any potential electrophilic substitution would be strongly directed away from the CF₃-bearing position and would likely occur at the C-3 position, the other site of typical reactivity. Such reactions would probably require forcing conditions to overcome the strong deactivating effect of the trifluoromethyl group. There is a lack of specific published examples for electrophilic substitution on this compound, likely due to this inherent low reactivity.
Transition Metal-Catalyzed Functionalizations and C-H Activation
Modern synthetic chemistry heavily utilizes transition-metal catalysis for the direct functionalization of C–H bonds, offering an efficient and atom-economical route to complex molecules. springernature.com Arenes and heterocycles are common substrates for such transformations, with palladium, rhodium, and copper being frequently employed catalysts. nih.gov The general mechanism often involves coordination of the metal to the heterocycle, followed by a C–H activation step to form a metallacyclic intermediate, which then reacts with a coupling partner.
For this compound, several C–H bonds are present (at C-3, C-4, and C-6) that could potentially undergo such functionalization. While specific studies on this molecule are not prominent, the principles of C-H activation can be applied. The strong electron-withdrawing CF₃ group would influence the electronic properties of the ring and thus affect the regioselectivity of the C-H activation step. Palladium-catalyzed coupling reactions, such as Stille or Suzuki couplings, are common for pyranones, but they typically proceed from pre-functionalized halo- or stannyl-pyranones rather than through direct C-H activation. nih.gov The development of direct C–H activation methods for substrates like this compound remains an area of synthetic interest.
Mechanistic Investigations of Complex Transformations
Understanding the complex reaction pathways of pyranone transformations often requires detailed mechanistic investigations, frequently supported by computational methods like Density Functional Theory (DFT). rsc.org These studies provide insight into reaction barriers, transition states, and the stability of intermediates, helping to explain observed reactivity and selectivity. acs.orgresearchgate.net
For the base-mediated ring transformations mentioned in section 3.2.3, a plausible general mechanism involves the following steps:
Nucleophilic Attack: A nucleophile attacks one of the electrophilic ring carbons (e.g., C-6 or C-2). researchgate.net
Ring Opening: The attack induces the cleavage of a C-O bond, opening the lactone ring to form an open-chain enolate or dienolate intermediate. researchgate.net
Rearrangement/Recyclization: This flexible intermediate then undergoes an intramolecular reaction, such as a cyclization or condensation, to form a new, stable carbocyclic or heterocyclic ring system. researchgate.net
DFT calculations have been instrumental in exploring such pathways. For example, studies on related trifluoromethylated pyran-derived species have analyzed the reactivity and selectivity of cycloaddition reactions that proceed through base-mediated formation of an oxidopyrylium intermediate. acs.orgresearchgate.net Computational analyses of other pyranone derivatives have been used to investigate molecular structure, reactivity descriptors (like molecular electrostatic potential), and the nature of intra- and intermolecular bonding, all of which are crucial for understanding reaction mechanisms. semanticscholar.orgmdpi.comnajah.edu Although a specific DFT study on this compound's reactivity is not widely reported, these related studies provide a clear framework for how its complex transformations could be mechanistically interrogated.
| Transformation Type | Key Mechanistic Step/Intermediate | Investigative Tool | Reference |
|---|---|---|---|
| Base-Mediated Ring Transformation | Nucleophilic attack followed by ring-opening to a dienolate intermediate. | Plausible mechanism based on product analysis. | researchgate.net |
| [5+2] Cycloaddition | Base-mediated formation of oxidopyrylium ylide. | Density Functional Theory (DFT) Calculations | acs.orgresearchgate.net |
| General Reactivity/Stability | Molecular Electrostatic Potential (MEP), Average Local Ionization Energy (ALIE). | DFT Calculations | semanticscholar.org |
| Transition Metal Catalysis | Formation of a metallacyclic intermediate via C-H activation. | General mechanistic principle. | springernature.comnih.gov |
| Strain-Promoted Cycloaddition | Analysis of distortion and interaction energies. | Density Functional Theory (DFT) Calculations | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 5 Trifluoromethyl 2h Pyran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. A combination of ¹H, ¹³C, ¹⁹F, and 2D-NMR experiments provides a complete picture of the connectivity and chemical environment of each atom within 5-(trifluoromethyl)-2H-pyran-2-one.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For the parent compound, 2H-pyran-2-one, the protons on the heterocyclic ring would exhibit characteristic chemical shifts and coupling constants. In this compound, the introduction of the electron-withdrawing trifluoromethyl group at the 5-position would significantly influence the chemical shifts of the remaining ring protons, causing them to shift downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon (C2), the olefinic carbons (C3, C4, C6), the carbon bearing the trifluoromethyl group (C5), and the carbon of the trifluoromethyl group itself. The chemical shift of C5 would be notably affected by the attached fluorine atoms. The carbonyl carbon typically appears in the range of 170-185 ppm. libretexts.org The olefinic carbons are expected between 115-150 ppm. libretexts.org The carbon of the CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. huji.ac.ilnih.gov The spectrum of this compound would display a singlet for the CF₃ group, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl group. colorado.edu
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the pyranone ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| H3 | Predicted downfield shift | ||
| H4 | Predicted downfield shift | ||
| H6 | Predicted downfield shift | ||
| C2 (C=O) | ~160-170 | ||
| C3 | Predicted olefinic range | ||
| C4 | Predicted olefinic range | ||
| C5 | Predicted downfield shift | ||
| C6 | Predicted olefinic range | ||
| CF₃ | ~120-130 (quartet) | Characteristic singlet |
Note: Specific chemical shift values require experimental data for the exact compound.
X-ray Crystallography for Solid-State Structure and Stereochemistry Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the planarity of the pyranone ring and the geometry of the trifluoromethyl group. rsc.org This technique is also essential for determining the packing of molecules in the crystal lattice.
The crystal structure of the parent compound, 2H-pyran-2-one, has been determined, revealing a planar ring system. nih.gov For the trifluoromethyl derivative, X-ray crystallography would definitively establish the stereochemistry if chiral centers were present and provide insights into intermolecular interactions, such as C-F···H or C-F···π interactions, which can influence the solid-state properties of the compound.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Bond Lengths (e.g., C=O, C-C, C-O, C-F) | Precise values in Ångstroms |
| Bond Angles (e.g., O-C-C, C-C-C, F-C-F) | Precise values in degrees |
| Torsional Angles | To be determined |
| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, etc. |
Note: These parameters can only be obtained through experimental X-ray diffraction analysis.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, typically in the region of 1720-1760 cm⁻¹. The C=C stretching vibrations of the pyranone ring would appear in the 1600-1680 cm⁻¹ region. The C-O-C stretching vibrations will also be present. A key feature would be the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, usually found in the range of 1000-1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically weak in Raman, the C=C and C-C stretching vibrations of the ring system are often strong. This can be particularly useful for confirming the structure of the pyranone core.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (lactone) | Stretching | 1720-1760 | IR (strong) |
| C=C (alkene) | Stretching | 1600-1680 | IR (medium), Raman (strong) |
| C-O-C | Stretching | 1050-1250 | IR (strong) |
| C-F (CF₃) | Stretching | 1000-1400 | IR (strong) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₆H₃F₃O₂), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to four or five decimal places). This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₃F₃O₂ |
| Calculated Monoisotopic Mass | To be calculated |
| Observed [M+H]⁺ or [M]⁺˙ | To be determined experimentally |
| Fragmentation Pattern | Characteristic losses of CO, CFO, etc. |
Note: The calculated mass would be based on the most abundant isotopes of each element.
Chiral Separation Techniques (e.g., HPLC) for Enantiomeric Purity Analysis
While this compound itself is not chiral, derivatives of pyranones can be. mdpi.comresearchgate.net If the synthesis of a chiral derivative of this compound were undertaken, techniques for separating and analyzing the enantiomers would be essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. sielc.com
The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a chiral synthesis, which is a measure of the purity of one enantiomer over the other.
Interactive Data Table: Example of Chiral HPLC Analysis for a Hypothetical Chiral Pyranone Derivative
| Parameter | Description |
| HPLC Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Hexane/Isopropanol mixture (or other suitable solvent system) |
| Retention Time (Enantiomer 1) | t₁ (minutes) |
| Retention Time (Enantiomer 2) | t₂ (minutes) |
| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers |
Note: The specific conditions and results would depend on the exact structure of the chiral derivative.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) for Energetic and Mechanistic Insights
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to optimize molecular geometries, calculate thermodynamic properties, and map reaction pathways. For the broader class of 2H-pyran-2-ones, DFT calculations have been employed to investigate their reactivity in cycloaddition reactions and to understand the stability of various derivatives. mdpi.comrsc.org For instance, studies on related pyranone structures have utilized DFT to analyze their stability and potential for forming zwitterionic species or undergoing tautomerization. najah.eduresearchgate.netmdpi.com A specific study on a 2-trifluoromethylated pyranone precursor used DFT to analyze the reactivity and selectivity in [5+2] cycloaddition reactions, highlighting how computational methods can rationalize experimental outcomes. researchgate.netacs.orgnih.gov A similar DFT analysis for 5-(trifluoromethyl)-2H-pyran-2-one would be crucial to understand its reaction mechanisms and kinetic and thermodynamic profiles.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactive sites. It maps the electrostatic potential onto the electron density surface, identifying regions susceptible to nucleophilic and electrophilic attack. For various 2H-pyran-2-one analogues, MEP analysis has been used to pinpoint electron-rich and electron-deficient areas, offering insights into intermolecular interactions. amrita.edu
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key to predicting how a molecule will react. For related pyran systems, FMO analysis has helped to explain their behavior in pericyclic reactions. rsc.org For this compound, the electron-withdrawing trifluoromethyl group is expected to significantly lower the HOMO and LUMO energies, influencing its reactivity as a dienophile or electrophile.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing orbitals into bonds and lone pairs. It can reveal hyperconjugative interactions and delocalization effects that contribute to molecular stability.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, bonds, and their properties. mdpi.com It provides a rigorous basis for characterizing the nature of chemical bonds, such as intramolecular hydrogen bonds, which have been studied in pyran-2,4-dione derivatives. mdpi.com Application of NBO and QTAIM to this compound would offer a detailed description of its intramolecular interactions and the electronic influence of the CF₃ group.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.netnih.gov For analogues of 2H-pyran-2-one, MD simulations have been performed to understand their interactions with solvents like water and to assess their compatibility with other molecules, such as pharmaceutical excipients. mdpi.comamrita.edusemanticscholar.org Such simulations on this compound would be invaluable for predicting its behavior in different environments, including its conformational landscape and how it interacts with biological macromolecules or solvent molecules.
Prediction of Reaction Selectivity and Pathway Energetics
Computational chemistry is instrumental in predicting the outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and predict regioselectivity and stereoselectivity. DFT studies on 2H-(thio)pyran-2-(thi)ones have successfully modeled their reactivity in cycloaddition reactions, with computational results aligning with experimental observations. rsc.org A similar approach for this compound would allow for the prediction of its behavior in various transformations, guiding synthetic efforts.
Computational Analysis of Valence Isomerization and Tautomerism
Valence isomerization involves the rearrangement of bonding electrons, leading to isomers with different connectivity. Tautomerism is a specific form of isomerization involving the migration of a proton, often between a keto and an enol form. najah.edu Computational studies on pyran-2-one and pyran-2,4-dione derivatives have explored the relative stabilities of different tautomers and isomers. researchgate.netmdpi.comnih.gov For this compound, theoretical calculations would be essential to determine if significant tautomers or valence isomers exist and to quantify their relative energies and the barriers for their interconversion.
Transition State Characterization via Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations serve as a important tool in computational chemistry to confirm the nature of a calculated transition state and to elucidate the reaction pathway it connects. By mapping the minimum energy path (MEP) downhill from the transition state, IRC calculations verify that the located saddle point indeed connects the intended reactants and products. This analysis is crucial for understanding the mechanism of chemical transformations involving this compound.
In the context of cycloaddition reactions involving pyranone systems, density functional theory (DFT) calculations are frequently employed to explore the potential energy surface and identify transition state structures. Following the successful location of a transition state, IRC calculations are performed to trace the reaction pathway from the transition state to the corresponding energy minima, which represent the reactant and product states.
A notable example involves the computational investigation of the [5+2] cycloaddition of 2-trifluoromethylated oxidopyrylium species, which are closely related to this compound. researchgate.netnih.gov In such studies, the transition states for the formation of different regioisomeric and stereoisomeric products are located. Subsequent IRC calculations confirm that these transition states smoothly connect the oxidopyrylium ylide and the dienophile to the respective cycloadducts.
The data generated from these calculations can be summarized to provide a clear picture of the reaction mechanism. Key parameters from IRC calculations often include the energy profile along the reaction coordinate, the geometries of key structures (reactants, transition state, and products), and the imaginary frequency of the transition state, which corresponds to the motion along the reaction coordinate.
Below are illustrative data tables that would be typically generated from such a study.
Table 1: Calculated Energies and Imaginary Frequencies for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.00 | N/A |
| Transition State | +15.7 | -254.3i |
| Products | -22.5 | N/A |
This table showcases the relative energies of the reactants, the transition state, and the products, providing insight into the reaction's thermodynamics and kinetics. The single imaginary frequency for the transition state confirms it as a first-order saddle point.
Table 2: Key Geometric Parameters (in Ångstroms) Along the Reaction Coordinate
| Parameter | Reactants | Transition State | Products |
| C1-C5 Bond | 3.54 | 2.15 | 1.58 |
| C4-O6 Bond | 3.61 | 2.20 | 1.45 |
This table illustrates the changes in key bond distances as the reaction progresses from reactants to products through the transition state, providing a structural view of the reaction mechanism.
The analysis of the IRC path provides definitive evidence for the concerted or stepwise nature of a reaction. For a concerted reaction, the IRC will show a single, smooth path from the transition state to both the reactants and products. In more complex reactions, the IRC can reveal the presence of intermediates and secondary transition states. researchgate.net
This compound as a Versatile Synthetic Intermediate
The 2H-pyran-2-one scaffold is a well-established and valuable building block in organic synthesis due to its inherent reactivity and the ability to be transformed into a variety of carbocyclic and heterocyclic systems. The introduction of a trifluoromethyl group at the 5-position significantly enhances the utility of this pyrone, imparting unique electronic properties and serving as a key synthon for introducing fluorine into target molecules. The trifluoromethyl group is highly sought after in medicinal and agricultural chemistry due to its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.
The versatility of this compound stems from the multiple reaction pathways it can undergo. These include cycloaddition reactions, ring-opening and ring-transformation reactions, and functional group manipulations. These transformations allow chemists to access a wide range of molecular architectures that would be challenging to synthesize through other means.
Scaffold for the Construction of Fluorinated Heterocycles
The construction of fluorinated heterocyclic compounds is a major focus in modern drug discovery and materials science. This compound serves as an excellent starting material for the synthesis of various fluorinated heterocycles, leveraging the reactivity of the pyrone ring to build new cyclic systems.
Synthesis of Trifluoromethylated Arenes and Pyridines
The conversion of pyrones to aromatic systems is a powerful synthetic strategy. Through Diels-Alder reactions with appropriate dienophiles, this compound can be transformed into trifluoromethylated arenes. The reaction typically proceeds with the extrusion of carbon dioxide, leading to the formation of a new six-membered aromatic ring bearing a trifluoromethyl substituent. This method provides a direct route to functionalized benzene (B151609) derivatives that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Furthermore, the pyrone ring can be converted into a pyridine (B92270) nucleus. This is often achieved through a reaction sequence involving the opening of the pyrone ring followed by condensation with an ammonia (B1221849) source or its equivalent. This approach allows for the synthesis of trifluoromethyl-substituted pyridines, a structural motif found in numerous biologically active compounds. nih.gov The ability to control the substitution pattern on the resulting pyridine ring by choosing appropriate reaction conditions and starting materials makes this a highly valuable synthetic tool. nih.gov
Formation of Fused Polycyclic Systems (e.g., Spirocycles, Tetralones, Indenes)
The reactivity of this compound extends to the formation of more complex fused polycyclic systems. For instance, spirocycles, which contain two rings connected by a single common atom, can be synthesized through reactions that involve the pyrone acting as a precursor to a reactive intermediate that undergoes subsequent cyclization.
The synthesis of tetralones, which are bicyclic ketones with a partially hydrogenated naphthalene (B1677914) core, can also be achieved using 2H-pyran-2-one derivatives. mdpi.com These reactions often involve a ring transformation of the pyrone, where it reacts with a suitable partner to form a new six-membered ring fused to an existing one. mdpi.com Similarly, the construction of indenes, which feature a fused benzene and cyclopentadiene (B3395910) ring system, can be accomplished through strategic transformations originating from the pyrone core. These synthetic routes provide access to complex scaffolds that are of significant interest in medicinal chemistry and materials science.
Preparation of Trifluoromethyl-Containing Amino Acid Derivatives
The incorporation of trifluoromethyl groups into amino acids is a key strategy for developing novel peptides and peptidomimetics with enhanced stability and biological activity. This compound can be utilized as a precursor for the synthesis of trifluoromethyl-containing amino acid derivatives. Through a series of transformations, including ring opening and functional group interconversions, the pyrone can be converted into acyclic intermediates that possess the necessary functionality for elaboration into amino acids. This approach provides a valuable pathway to non-proteinogenic amino acids that can be incorporated into drug candidates and biochemical probes.
Development of Novel Reagents and Catalytic Ligands
Beyond its role as a structural scaffold, this compound and its derivatives can also serve as precursors for the development of novel reagents and ligands for catalysis. The unique electronic properties conferred by the trifluoromethyl group can be harnessed to tune the reactivity and selectivity of these chemical tools.
For example, the pyrone can be transformed into chiral ligands for asymmetric catalysis. The presence of the trifluoromethyl group can influence the steric and electronic environment of the metal center in a catalyst complex, leading to improved enantioselectivity in a variety of chemical transformations. Furthermore, the pyrone core can be modified to create new types of organocatalysts or reagents with specific functionalities tailored for particular synthetic applications. This area of research continues to expand, with the potential for discovering new and highly effective tools for organic synthesis.
Conclusion
Direct Synthesis Approaches to the 2H-Pyran-2-one Core
Direct approaches focus on constructing the pyran-2-one ring in a highly convergent manner, often by combining multiple precursors in a single pot or through strategic bond-forming and bond-breaking events.
A notable strategy for constructing substituted 2H-pyran-2-ones involves annulation reactions that proceed through the cleavage of a carbon-carbon (C-C) bond. nih.gov This approach can streamline the synthesis of complex molecules by using readily available starting materials that undergo transformation and cyclization. researchgate.net A zirconium-catalyzed method provides a prime example, where the reaction of alkynones with ethyl 4,4,4-trifluoro-3-oxobutanoate leads to the formation of 6-(trifluoromethyl)-2H-pyran-2-ones. nih.gov The mechanism involves the selective activation and cleavage of a C-C bond in a key intermediate, which facilitates the construction of the pyran-2-one scaffold. researchgate.net This process demonstrates excellent regioselectivity, favoring the formation of the 6-substituted isomers. researchgate.net
The reaction is believed to proceed via a β-diketone intermediate, and control experiments have been crucial in elucidating the plausible reaction pathways. nih.gov This type of tandem reaction, where bond cleavage is followed by cyclization, offers an efficient route to highly functionalized heterocyclic systems. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent a highly efficient and atom-economical approach to complex molecules. nih.gov This strategy is prized in green chemistry for its step economy and the structural diversity it can generate from simple precursors. nih.govnih.gov
In the context of trifluoromethylated heterocycles, MCRs have proven effective. For instance, an efficient one-pot, three-component reaction promoted by ammonium (B1175870) acetate (B1210297) has been used to synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H, 5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. researchgate.net Similarly, trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives have been synthesized efficiently from 1,3-cyclopentanedione, arylaldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot MCR. researchgate.net These examples underscore the power of MCRs to rapidly assemble complex pyran-based structures bearing trifluoromethyl groups.
Fluorinated β-dicarbonyl compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are pivotal building blocks for introducing the trifluoromethyl group into heterocyclic rings. nih.govnih.gov These substrates are frequently used in condensation reactions to construct the pyranone core.
One key pathway involves the cyclocondensation of a fluorinated β-diketone with another precursor. For example, the synthesis of certain trifluoromethylated pyridine (B92270) derivatives begins with the cyclocondensation of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate, which initially forms a tetrahydro-2H-pyran intermediate. nih.gov The zirconium-catalyzed synthesis of 6-(trifluoromethyl)-2H-pyran-2-ones also relies on ethyl 4,4,4-trifluoro-3-oxobutanoate as the source of the CF₃-containing fragment. nih.gov
Catalytic Methods for Pyran-2-one Formation
Catalysis offers powerful tools for synthesizing 2H-pyran-2-ones with high efficiency and selectivity. Both transition metal catalysis and organocatalysis have been successfully applied to construct this heterocyclic system.
Zirconium catalysts have been effectively employed in the synthesis of trifluoromethyl-substituted 2H-pyran-2-ones. nih.govglobalauthorid.com A recently developed strategy describes the annulation of alkynones with ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by zirconium. nih.gov This transformation provides access to a wide array of structurally diverse 6-(trifluoromethyl)-2H-pyran-2-ones in moderate to good yields. nih.gov The reaction, which utilizes Na₂CO₃ as a base, proceeds through a C-C bond cleavage mechanism. nih.gov The utility of this method is further highlighted by the successful transformation of the resulting pyranone products into trifluoromethylated arene derivatives. nih.gov
| Reactant 1 (Alkynone) | Reactant 2 | Catalyst | Base | Yield |
|---|---|---|---|---|
| Various substituted alkynones | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Zirconium(IV) chloride | Sodium Carbonate (Na₂CO₃) | Moderate to good |
N-Heterocyclic carbene (NHC) organocatalysis has emerged as a leading strategy for the synthesis of functionalized heterocycles, including 2H-pyran-2-ones. acs.orgnih.gov NHCs can activate substrates like aldehydes and activated esters to form highly reactive intermediates. nih.gov The synthesis of 2H-pyran-2-ones via NHC catalysis often involves the [3+3] annulation of an α,β-unsaturated acylazolium intermediate with a suitable partner. acs.org
A novel, metal-free synthesis of functionalized 2H-pyran-2-ones has been developed through the NHC-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones. nih.govorganic-chemistry.org This protocol is noted for its broad substrate scope and mild reaction conditions, providing highly regioselective access to the target molecules. researchgate.net The key to this method's success is the use of an NHC catalyst instead of a tertiary amine, which allows for the formation of a crucial alkynyl acylazolium intermediate. acs.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Alkynyl esters | Enolizable ketones | N-Heterocyclic Carbene (NHC) | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Up to 93% |
This method represents a simple and rapid route to functionalized 2H-pyran-2-ones from readily accessible starting materials under metal-free conditions. acs.org
Phosphine-Catalyzed Annulation Reactions
Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of various heterocyclic systems. These reactions often proceed under mild conditions and exhibit high atom economy. While specific examples detailing the synthesis of this compound via this method are not extensively documented, the principles of phosphine-catalyzed annulation can be applied to suitable trifluoromethyl-containing precursors.
The general mechanism for phosphine-catalyzed annulation often involves the initial nucleophilic addition of a phosphine (B1218219) to an activated alkyne or allene. This generates a zwitterionic intermediate that can then react with a suitable electrophile in a cycloaddition manner. For the synthesis of pyran-2-ones, a [4+2] annulation strategy is typically employed.
One potential pathway could involve the reaction of an ethyl 4,4,4-trifluoro-2-butynoate with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of a phosphine catalyst. The phosphine would add to the trifluoromethyl-substituted alkyne, creating a vinylphosphonium species that could then undergo a [4+2] annulation.
A related approach is the phosphine-catalyzed [3+2] annulation, which has been successfully used to synthesize highly functionalized cyclopentenes and pyrrolines. lookchem.comnih.gov Although this leads to a five-membered ring, modifications to the starting materials and reaction conditions could potentially be developed to favor a [4+2] cycloaddition to form the desired six-membered pyran-2-one ring system. The success of these reactions often depends on the choice of phosphine catalyst, with triphenylphosphine (B44618) and tributylphosphine (B147548) being common choices. nih.govnih.gov
| Reactants | Catalyst | Reaction Type | Potential Product |
| Ethyl 4,4,4-trifluoro-2-butynoate and a 1,3-dicarbonyl compound | Triphenylphosphine | [4+2] Annulation | This compound derivative |
| Trifluoromethyl-substituted allenoate and an activated olefin | Tributylphosphine | [4+2] Annulation | Substituted this compound |
Palladium-Catalyzed Coupling and Cyclization Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations to construct complex molecules. Palladium-catalyzed cross-coupling and cyclization reactions are particularly valuable for the synthesis of heterocyclic compounds, including pyran-2-ones.
A plausible strategy for the synthesis of this compound involves the palladium-catalyzed coupling of a trifluoromethyl-containing building block with a suitable partner, followed by cyclization. For instance, a Sonogashira coupling of a trifluoromethyl-substituted terminal alkyne with a vinyl halide could generate an enyne precursor. Subsequent palladium-catalyzed cyclization of this enyne in the presence of an oxygen source could then yield the desired pyran-2-one. rsc.org
Another approach is the palladium-catalyzed carbonylation of 2-trifluoromethyl-1,3-enynes, which has been shown to produce multisubstituted conjugated dienes. organic-chemistry.org By carefully selecting the starting materials and reaction conditions, it may be possible to direct this carbonylation towards a cyclization pathway to form the pyran-2-one ring.
Palladium-catalyzed reactions on 2-pyrones themselves have also been explored, such as [4+4] cycloadditions, demonstrating the utility of this catalyst in manipulating the pyran-2-one core. researchgate.net Furthermore, palladium-catalyzed trifluoromethylation of aryl chlorides has been developed as a general method, which could be adapted for the late-stage introduction of the trifluoromethyl group onto a pre-formed pyran-2-one scaffold. organic-chemistry.org
| Reaction Type | Starting Materials | Catalyst System | Key Transformation |
| Coupling and Cyclization | Trifluoromethyl-substituted alkyne and vinyl halide | Pd(0) catalyst, Cu(I) cocatalyst | Sonogashira coupling followed by cyclization |
| Carbonylative Cyclization | 2-Trifluoromethyl-1,3-enyne | Pd(OAc)₂, ligand | Regio- and stereoselective carbonylation |
| Late-stage Trifluoromethylation | 5-Halo-2H-pyran-2-one | Pd catalyst, trifluoromethylating agent | Introduction of the CF₃ group |
Asymmetric Synthesis of this compound Analogues
The development of asymmetric methods for the synthesis of chiral trifluoromethyl-containing compounds is of high importance for the pharmaceutical and agrochemical industries. While the direct asymmetric synthesis of this compound is not widely reported, several strategies for the enantioselective synthesis of related pyranone analogues and other trifluoromethylated heterocycles have been developed.
One approach involves the use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), to catalyze the enantioselective annulation of trifluoromethyl-containing substrates. For example, NHC-catalyzed intramolecular annulations have been used to synthesize chiral fluoroalkylated benzopyranones with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral this compound analogues from acyclic precursors.
Organocatalysis has also been employed for the enantioselective synthesis of trifluoromethyl-substituted heterocycles. For instance, cinchona alkaloid-based primary amines have been used to catalyze the Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones to produce chiral β-CF₃-cyclohexanones with high enantiomeric excess. nih.gov This type of cascade reaction could be a promising avenue for the asymmetric synthesis of dihydropyranone precursors to this compound.
The catalytic asymmetric alkylation of 2-furfurals, followed by rearrangement, has been shown to be an effective one-pot method for the synthesis of enantioenriched pyranones. nih.gov The application of this methodology to trifluoromethyl-substituted furfurals could provide a direct route to chiral this compound analogues.
| Catalyst Type | Reaction | Substrates | Chiral Product |
| N-Heterocyclic Carbene (NHC) | Intramolecular Annulation | Salicylaldehyde-derived trifluoromethyl acrylates | Chiral trifluoromethylated benzopyranones |
| Cinchona Alkaloid | Michael/Aldol Cascade | 4,4,4-Trifluoroacetoacetates and enones | Chiral β-CF₃-cyclohexanones |
| Chiral Zinc Complex | Catalytic Asymmetric Alkylation | Trifluoromethyl-substituted 2-furfural and dialkylzinc | Chiral this compound analogue |
Biological and Pharmacological Research Applications Mechanistic and in Vitro Focus
Investigation of Molecular Interactions with Biological Targets (In Vitro and In Silico)
The exploration of how 5-(trifluoromethyl)-2H-pyran-2-one and its analogs interact with biological targets is a key area of preclinical research, predominantly utilizing computational (in silico) and laboratory-based (in vitro) methods.
In silico molecular docking studies are frequently employed to predict the binding affinity and interaction modes of pyran-based compounds with various protein targets. nih.gov These computational techniques simulate the binding of a ligand (the pyran derivative) to the active site of a target protein, providing insights into potential inhibitory activity. For instance, various pyran derivatives have been docked against targets like cyclin-dependent kinase-2 (CDK2), a protein involved in cell cycle regulation, to evaluate their anti-cancer potential. nih.gov Docking studies on related pyrano[2,3-c]pyrazole derivatives have also been used to elucidate their mechanism of action against bacterial targets such as MurB and DNA gyrase B. biointerfaceresearch.com Computer modeling has also successfully predicted docking sites for trifluoromethyl-containing pyrazole (B372694) derivatives in the ATP binding motif of p21-activated kinase (PAK1), a regulator of cell motility. nih.gov These studies help prioritize compounds for synthesis and in vitro testing.
In vitro assays complement these computational predictions. These experiments use purified enzymes or cell-based systems to confirm and quantify the interactions suggested by docking studies. For example, the anti-inflammatory effects of novel 2H-pyran-2-one derivatives have been evaluated by measuring their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cell lines. bohrium.com Similarly, cell-free kinase assays have been used to confirm that specific trifluoromethyl-containing compounds directly inhibit PAK activity and compete with ATP for binding. nih.gov These methods are crucial for validating computational hypotheses and understanding the molecular basis of a compound's activity. nih.gov
Enzyme Inhibition Studies (e.g., Computational Prediction of Cytochrome P450 Isoform Inhibition)
A critical step in early drug development is assessing a compound's potential for drug-drug interactions, many of which are mediated by the cytochrome P450 (CYP) family of enzymes. researchgate.net Computational, or in silico, models are invaluable for predicting whether a compound like this compound might inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) before committing to resource-intensive in vitro studies. nih.govnih.gov
These predictive models are generally categorized as ligand-based or structure-based. researchgate.net
Ligand-based methods , such as Quantitative Structure-Activity Relationship (QSAR) models, use datasets of known CYP inhibitors and non-inhibitors to build statistical models that correlate chemical structures with inhibitory activity. nih.govmdpi.com These models can then screen new molecules to predict their potential for CYP inhibition.
Structure-based methods involve molecular docking of the compound into the three-dimensional crystal structure of a specific CYP enzyme. nih.gov This approach helps visualize how the molecule fits into the enzyme's active site and predicts binding affinity.
Specialized software and web applications, such as P450-Analyzer, have been developed that integrate these models. mdpi.combohrium.com They can provide an estimation of IC₅₀ values, which helps classify compounds as strong, moderate, or weak inhibitors, offering a preliminary risk assessment for potential drug-drug interactions. mdpi.com While these studies are typically applied to broad classes of drug-like compounds, they represent the standard computational approach that would be used to evaluate the metabolic profile of this compound. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives and Lead Compound Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different chemical modifications to a core scaffold affect its biological activity. For the pyran-2-one class, SAR studies guide the development of more potent and selective derivatives. researchgate.net The trifluoromethyl group on the 5-position of the pyran ring is itself an important structural feature, often added to enhance potency or improve pharmacokinetic properties.
SAR studies on pyran derivatives have yielded key insights for various biological activities:
Anticancer Activity: For a series of dihydropyranopyran derivatives, substitutions on a C4-phenyl ring were systematically varied. nih.gov It was found that derivatives with 4-nitro (4-NO₂), 4-chloro (4-Cl), and 3,4,5-trimethoxy groups exhibited the most potent cytotoxic activity against SW-480 and MCF-7 cancer cell lines. nih.gov In other studies, fusing pyran rings with nitrogen-based heterocycles like pyrazole or imidazole (B134444) was shown to enhance binding to biological targets and improve anticancer efficacy. rsc.org
Anti-inflammatory Activity: In a study of pyrimidine (B1678525) derivatives, a compound featuring a trifluoromethyl group, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, was identified as an inhibitor of AP-1 and NF-κB. researchgate.net Subsequent SAR work identified that N-methylation of the linker produced an even more potent inhibitor. researchgate.net
Antimicrobial Activity: For pyrano[2,3-c] pyrazole derivatives, SAR analysis combined with molecular docking revealed that specific substitutions significantly influenced their antibacterial potency against strains like E. coli and S. aureus. biointerfaceresearch.com
These studies illustrate how systematic modification of the pyran-2-one scaffold and its substituents is used to optimize biological activity, turning initial "hits" from screening into viable lead compounds for further development. nih.gov
Potential as Precursors for Agrochemicals (e.g., Pesticides, Herbicides)
The structural motifs found in this compound are highly relevant to the agrochemical industry. The trifluoromethyl group, in particular, is a common feature in modern pesticides and herbicides due to its ability to increase metabolic stability and target binding affinity. nih.govsci-hub.se
The trifluoromethylpyridine (TFMP) scaffold, a close structural relative, is a key intermediate in the synthesis of numerous crop-protection products. nih.govjst.go.jp Over 20 commercial agrochemicals containing the TFMP moiety have been developed, starting with the herbicide fluazifop-butyl. jst.go.jp These compounds function by inhibiting crucial plant enzymes, such as acetyl-CoA carboxylase. jst.go.jp
Furthermore, the broader class of pyran derivatives has been identified for its potential in developing biodegradable agrochemicals. researchgate.netresearchgate.net The pyran ring serves as a versatile scaffold that can be modified to create compounds with targeted herbicidal or insecticidal properties. The combination of a pyran core with a trifluoromethyl group, as seen in this compound, represents a promising strategy for designing novel active ingredients for crop protection.
In Vitro Screening for Broad Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Anticancer, Anticoagulant properties of Pyran-2-one Class)
The pyran-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. bohrium.com Consequently, derivatives of this class are frequently subjected to broad in vitro screening to uncover their therapeutic potential.
Anticancer Activity: In vitro cytotoxicity of pyran derivatives is commonly evaluated against a panel of human cancer cell lines using assays like the MTT assay. nih.govmdpi.com Studies have reported significant activity for various derivatives:
Fused pyran derivatives have shown potent activity against breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines, with IC₅₀ values as low as 0.23 µM. rsc.org
Dihydropyranopyran derivatives have demonstrated cytotoxicity against colon (SW-480) and breast (MCF-7) cancer cells, with the most active compounds having IC₅₀ values in the range of 26.6 to 42.6 µM. nih.gov
Other newly synthesized pyran and pyrimidine derivatives have exhibited broad antitumor activity against 59 different human tumor cell lines, with some showing high selectivity towards leukemia cells. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of pyran-2-ones is often screened in vitro by measuring their ability to inhibit inflammatory mediators in macrophage cell lines (e.g., RAW264.7) stimulated with LPS. bohrium.commdpi.com
A novel 2H-pyran-2-one derivative isolated from Alpinia pricei was shown to inhibit LPS-induced nitric oxide (NO) production. bohrium.com
Pyranocoumarin derivatives have been found to significantly reduce the production of NO and pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the MAPK and NF-κB signaling pathways. mdpi.com
Antimicrobial Activity: The antimicrobial properties of pyran derivatives are assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. biointerfaceresearch.comresearchgate.net
Pyrano[2,3-c] pyrazole derivatives have shown notable antibacterial activity against pathogenic strains, including Klebsiella pneumoniae and Listeria monocytogenes, with MIC values ranging from 6.25 to 50 mg/mL. biointerfaceresearch.com
Pyran derivatives fused with an 8-hydroxyquinoline (B1678124) moiety have demonstrated a remarkable inhibitory effect against Gram-positive bacteria, particularly Staphylococcus aureus. researchgate.net
Broad screening of pyran derivatives has also confirmed activity against plant pathogenic fungi. researchgate.net
Anticoagulant Properties: While less frequently highlighted, the 2H-pyran-2-one class has also been noted for potential anticoagulant effects, adding to its broad pharmacological profile. bohrium.com
The tables below summarize representative findings from in vitro screening of various pyran derivatives.
| Derivative Class | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Fused Pyran-Pyrazole | A549 (Lung) | Cytotoxicity | 0.23 ± 0.12 µM | rsc.org |
| Fused Pyran-Benzotriazole | MCF7 (Breast) | Cytotoxicity | 12.46 ± 2.72 µM | rsc.org |
| Dihydropyranopyran (4j) | MCF-7 (Breast) | MTT Assay | 26.6 µM | nih.gov |
| Dihydropyranopyran (4i) | MCF-7 (Breast) | MTT Assay | 34.2 µM | nih.gov |
| Dihydropyranopyran (4g) | SW-480 (Colon) | MTT Assay | 34.6 µM | nih.gov |
| Derivative Class | Microorganism | Assay | Result (MIC) | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c] pyrazole (5c) | Klebsiella pneumoniae | Broth Microdilution | 6.25 mg/mL | biointerfaceresearch.com |
| Pyrano[2,3-c] pyrazole (5c) | Listeria monocytogenes | Broth Microdilution | 50 mg/mL | biointerfaceresearch.com |
| Pyran-8-hydroxyquinoline | Staphylococcus aureus | Disc Diffusion | Remarkable Inhibition | researchgate.net |
Conclusion and Future Directions
Current Challenges in the Synthesis and Application of 5-(Trifluoromethyl)-2H-pyran-2-one
Despite its potential, the synthesis and widespread application of this compound face several hurdles. The primary challenges are rooted in the difficulties of introducing the trifluoromethyl group into the pyran-2-one core with high efficiency and regioselectivity.
Synthetic Challenges:
Precursor Availability: The synthesis often relies on specialized trifluoromethyl-containing building blocks, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which may not be as readily available or cost-effective as their non-fluorinated counterparts. nih.gov
Reaction Conditions: Many synthetic routes for constructing the pyran-2-one ring or for introducing the -CF3 group require harsh conditions, which can limit the functional group tolerance and lead to the formation of undesired by-products. nih.gov
Selectivity Issues: A significant problem in the synthesis of substituted 2-pyrones is controlling the selectivity between the desired 6-membered ring (6-endo-dig cyclization) and a potential 5-membered furanone byproduct (5-exo-dig cyclization). mdpi.com This remains a challenge in many catalytic systems.
Application Challenges:
Scalability: Laboratory-scale syntheses may not be easily or economically scaled up for industrial or large-scale academic use, hindering broader application studies.
Reactivity and Stability: While the -CF3 group can enhance metabolic stability, the inherent reactivity of the pyran-2-one ring system as a conjugated diene and lactone must be carefully considered in the design of long-term applications, particularly in biological contexts. mdpi.com
Table 1: Summary of Key Challenges
| Category | Specific Challenge | Implication |
|---|---|---|
| Synthesis | Limited availability of trifluoromethylated precursors | Increased cost and complexity of synthesis. nih.gov |
| Harsh reaction conditions required | Limits compatibility with sensitive functional groups. nih.gov | |
| Poor regioselectivity in cyclization reactions | Leads to mixtures of isomers and lower yields of the desired product. mdpi.com | |
| Application | Difficulty in scaling up production | Restricts availability for large-scale materials or biological screening. |
| Balancing reactivity and stability | The pyran-2-one core's reactivity can be a double-edged sword, useful for further synthesis but potentially leading to degradation. mdpi.com |
Emerging Methodologies and Research Frontiers for Fluorinated Pyran-2-ones
To overcome the existing challenges, researchers are actively developing new synthetic strategies. These emerging methodologies focus on milder reaction conditions, improved selectivity, and more direct routes to fluorinated heterocyles. rsc.org
Advanced Catalytic Systems: The development of novel palladium-based catalysts featuring N-heterocyclic carbene (NHC) ligands has shown promise in improving the selectivity of 6-endo-dig cyclization, favoring the formation of the 2-pyrone ring. The choice of a Lewis acid additive, such as BF3·Et2O, is also crucial for directing this selectivity. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis is an emerging frontier for C-H functionalization and fluorination, offering mild and selective reaction pathways that could be adapted for the synthesis of complex molecules like this compound. researchgate.net
Trifluoromethyl Building Block Strategy: Research continues to expand the toolbox of versatile trifluoromethyl-containing building blocks. rsc.orgrsc.org The use of precursors like α-trifluoromethylstyrene derivatives and trifluoroacetyl derivatives in cycloaddition reactions provides new avenues for constructing the target heterocyclic core. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, which can improve yields, safety, and scalability for fluorination reactions that are often energetic or use hazardous reagents.
Future Prospects in Materials Science and Mechanistic Life Sciences Research
The unique properties conferred by the trifluoromethyl group position this compound and related fluorinated pyran-2-ones as exciting candidates for advanced applications.
Materials Science: The 2-pyrone scaffold is a known building block for functional materials. The introduction of a trifluoromethyl group can enhance properties like thermal stability and hydrophobicity. Potential applications include:
Polymers and Liquid Crystals: The rigid, polarizable structure of the pyran-2-one ring, modified by the lipophilic -CF3 group, could be exploited in the design of novel polymers or liquid crystalline materials with tailored properties.
Optoelectronic Devices: Tetralone-derived compounds, which can be synthesized from 2-pyran-2-one precursors, have shown promise in light-emitting devices. mdpi.com Fluorination could be used to tune the electronic properties and performance of such materials.
Mechanistic Life Sciences Research: In the life sciences, fluorine incorporation is a well-established strategy for developing pharmaceuticals and agrochemicals. cas.cnresearchgate.net While direct therapeutic applications require extensive study, this compound holds significant promise as a tool for basic research.
Chemical Probes: The compound can serve as a scaffold for creating chemical probes to study biological systems. For instance, recent studies have shown that triterpenoid (B12794562) pyrones bearing a trifluoromethyl group can induce apoptosis in cancer cells through the mitochondrial pathway, making them valuable tools for investigating cell death mechanisms. imtm.cz
Enzyme Inhibitors: The 2-pyrone ring is present in many natural products with biological activity. mdpi.comnih.gov The trifluoromethyl group can enhance binding affinity and block metabolic degradation at that position, making this compound an interesting starting point for designing potent and selective enzyme inhibitors for mechanistic studies. The high electronegativity and lipophilicity of the -CF3 group can significantly alter interactions with biological targets. acs.org
Table 2: Potential Future Applications
| Field | Application Area | Rationale for Use of this compound |
|---|---|---|
| Materials Science | Advanced Polymers | -CF3 group enhances thermal stability and modifies solubility. |
| Liquid Crystals | The rigid heterocyclic core and polar -CF3 group can promote ordered phases. | |
| Organic Electronics | Fluorination can tune HOMO/LUMO energy levels for applications in light-emitting devices. mdpi.com | |
| Life Sciences | Mechanistic Probes | Serves as a tool to study biological processes like apoptosis. imtm.cz |
| Enzyme Inhibitor Design | The -CF3 group can act as a stable mimic of other groups and enhance binding affinity to protein targets. acs.org |
As synthetic methodologies become more robust and our understanding of fluorine's influence on molecular properties deepens, the potential for translating this compound from a synthetic target into a functional component in materials and a sophisticated tool for biological inquiry will undoubtedly continue to grow.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(trifluoromethyl)-2H-pyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example, aldehydes or ketones can react with trifluoromethylacetylene derivatives in the presence of catalysts like Zn/HCl under moderate temperatures (70–90°C) . Solvent choice (e.g., ethanol or dioxane/water mixtures) significantly impacts yield, with polar aprotic solvents favoring cyclization . Side reactions, such as over-oxidation, can be mitigated by controlling reaction time and stoichiometry.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., lactone ring conformation) and validates bond lengths/angles, as demonstrated in structural studies of related pyranones .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for detecting trace impurities .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the lactone carbonyl, accelerating nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies using DFT calculations reveal a 2–3× rate increase compared to methyl-substituted analogs . However, steric hindrance from the CF group may reduce accessibility to bulky nucleophiles, requiring solvent optimization (e.g., DMF for better solubility) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anticoagulant effects) of this compound derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing the CF group with Cl or CH) can isolate biological targets .
- Dose-response assays : Contradictions may arise from non-linear pharmacokinetics; use in vitro IC and in vivo MTD (maximum tolerated dose) profiling to clarify efficacy windows .
- Metabolic profiling : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit opposing activities, necessitating HPLC-MS/MS analysis of biological samples .
Q. How can catalytic systems be optimized for enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral Lewis acids : Scandium(III)-BINOL complexes achieve >90% ee in asymmetric cycloadditions but require anhydrous conditions .
- Organocatalysts : Proline derivatives enable enantioselective Michael additions to α,β-unsaturated lactones, though yields may drop below 50% .
- Continuous flow reactors : Improve enantiomeric excess (ee) by reducing reaction time and side-product formation .
Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging the CF group’s hydrophobic interactions .
- MD simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds with catalytic residues .
- QSAR models : Utilize Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with bioactivity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
